3-(5-Chlorothiophen-2-yl)propan-1-amine
Overview
Description
“3-(5-Chlorothiophen-2-yl)propan-1-amine” is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3-(5-Chlorothiophen-2-yl)propan-1-amine”, has been a topic of interest in recent scientific literature . A potentially useful nonlinear optical (NLO) organic material, 1‐(5-chlorothiophen-2-yl)‐3‐(24,5‐trimethoxyphenyl)prop‐2‐en‐1‐one(CTTMP), has been synthesized and grown as a high‐quality single crystal by the slow evaporation technique .
Molecular Structure Analysis
The molecular structure of “3-(5-Chlorothiophen-2-yl)propan-1-amine” can be represented by the formula C7H10ClNS .
Scientific Research Applications
1. Catalysis and Molecular Modeling
The derivative of 3-(5-Chlorothiophen-2-yl)propan-1-amine has been utilized in catalytic synthesis, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, QSAR (Quantitative Structure-Activity Relationship), and molecular modeling. Specifically, it's involved in the synthesis of novel chalcone derivatives that exhibit potent antioxidant activities. The compounds synthesized from this chemical showed significant in vitro antioxidant activity and exhibited good correlation with in vitro anti-oxidant results in silicon binding affinities. Molecular docking analyses revealed interactions between the synthesized ligands and protein tyrosine kinase, indicating potential therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
2. Crystallography
In crystallography, 3-(5-Chlorothiophen-2-yl)propan-1-amine derivatives have been analyzed to understand their molecular structure and interactions. One study detailed the crystal structures of two chalcones derived from this chemical, linking the molecules into simple hydrogen-bonded chains, demonstrating the importance of this compound in understanding molecular arrangements and interactions (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
3. Anticancer Potential
3-(5-Chlorothiophen-2-yl)propan-1-amine derivatives have shown potential in anticancer studies. One derivative has been identified as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The compound's ability to induce apoptosis and arrest cells in the G1 phase, coupled with its structure-activity relationship studies, highlight its potential as an anticancer agent with specific molecular targets (Zhang et al., 2005).
4. Chemical Library Generation
The compound has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This versatility in reacting with different functional groups and forming a variety of products underlines its importance in synthetic chemistry and drug development (Roman, 2013).
5. Polymer Modification
In the field of materials science, 3-(5-Chlorothiophen-2-yl)propan-1-amine derivatives have been used to modify hydrogels through a condensation reaction. The resulting amine-treated polymers showed increased thermal stability and improved antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTBPZNOWOEBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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